1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenyl]dihydro-1H-pyrrole-2,5-dione
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Overview
Description
1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenyl]dihydro-1H-pyrrole-2,5-dione is a compound that features a unique combination of a 1,2,4-oxadiazole ring and a pyrrole-2,5-dione moiety. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenyl]dihydro-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenyl]dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.
Scientific Research Applications
1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenyl]dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenyl]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3-phenyl-1,2,4-oxadiazol-5(4H)-one share the oxadiazole ring but differ in other structural aspects.
Pyrrole-2,5-dione Derivatives: Compounds such as 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid have similar structural motifs but differ in the specific arrangement of functional groups.
Uniqueness
The uniqueness of 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenyl]dihydro-1H-pyrrole-2,5-dione lies in its combination of the oxadiazole and pyrrole-2,5-dione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c22-15-9-10-16(23)21(15)14-8-4-7-13(11-14)18-19-17(20-24-18)12-5-2-1-3-6-12/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOGLMDYBRHRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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